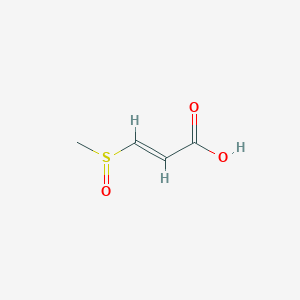

(E)-3-(Methylsulfinyl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acrylic acid is a colorless liquid and has a strong, characteristic acrid odor . It is a key raw material in the production of superabsorbent polymers, which are used in products such as diapers, adult incontinence products, and feminine hygiene products .

Synthesis Analysis

Acrylic acid can be produced by the oxidation of propylene, which is a byproduct of ethylene and gasoline production . The process involves two stages: the gas-phase oxidation of propylene to acrolein, and the gas-phase oxidation of acrolein to acrylic acid .Molecular Structure Analysis

The molecular structure of acrylic acid consists of a vinyl group and a carboxylic acid group. The vinyl group allows it to polymerize and form long-chain polymers, while the carboxylic acid group gives it its acidic properties .Chemical Reactions Analysis

Acrylic acid can undergo typical reactions of a carboxylic acid, it can form esters and salts, and it can also participate in condensation polymerization reactions . It can also copolymerize with other vinyl monomers to form copolymers .Physical And Chemical Properties Analysis

Acrylic acid is a clear, colorless liquid with a characteristic acrid odor. It is miscible with water, alcohols, ethers, and chloroform . It has a boiling point of 141°C and a melting point of 13°C .Scientific Research Applications

- Acrylic Acid Synthesis : Researchers have explored the use of selenium-modified microgel catalysts for the oxidation of acrolein to acrylic acid and oxidative alkoxylation to methyl/ethyl/butyl acrylates using hydrogen peroxide as a green oxidant . These catalysts offer high activity, selectivity, and reusability.

- Biobased Synthesis : (E)-3-(Methylsulfinyl)acrylic acid can be synthesized from biomass-derived furfural, contributing to environmentally friendly routes for maleic anhydride and acrylic acid production .

Organic Synthesis and Catalysis

Analytical Chemistry

Mechanism of Action

Safety and Hazards

Future Directions

The market for acrylic acid and its derivatives is expected to grow, driven by increasing demand in absorbent polymers, adhesives, and sealants industries . There is also ongoing research into more sustainable methods of producing acrylic acid, such as the development of bio-based acrylic acid from renewable resources .

properties

IUPAC Name |

(E)-3-methylsulfinylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUMXCMKWFESIH-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(Methylsulfinyl)acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)

![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)

![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)